2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile
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Overview
Description
2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3Cl2N3. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile typically involves the reaction of 2,4-dichloropyrimidine with a suitable nitrile source under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
Uniqueness
2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties compared to other pyridopyrimidine derivatives .
Properties
Molecular Formula |
C8H2Cl2N4 |
---|---|
Molecular Weight |
225.03 g/mol |
IUPAC Name |
2,4-dichloropyrido[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H2Cl2N4/c9-7-6-5(13-8(10)14-7)2-1-4(3-11)12-6/h1-2H |
InChI Key |
RSWPFIGWLDZLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1C#N |
Origin of Product |
United States |
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